molecular formula C21H31F3N4O B2962817 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034479-16-6

1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2962817
CAS No.: 2034479-16-6
M. Wt: 412.501
InChI Key: KYKQZGWIVCJMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with two distinct moieties: a 6-(trifluoromethyl)pyridin-2-yl group and a piperidin-4-yl unit modified with an oxan-2-ylmethyl (tetrahydropyran-2-ylmethyl) substituent. The trifluoromethylpyridine group enhances lipophilicity and metabolic stability, while the oxan-2-ylmethyl-piperidine moiety may improve solubility and pharmacokinetic properties compared to purely hydrophobic substituents .

Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F3N4O/c22-21(23,24)19-5-3-6-20(25-19)28-13-11-27(12-14-28)17-7-9-26(10-8-17)16-18-4-1-2-15-29-18/h3,5-6,17-18H,1-2,4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKQZGWIVCJMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(Oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(Oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly those targeting the central nervous system.

    Biology: The compound can be used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industry: It may be employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The oxan-2-ylmethyl group in the target compound may confer better aqueous solubility than thiophene or benzoyl analogs (e.g., ’s thiophene derivative), which are more lipophilic .
  • Synthetic Routes : Similar compounds (e.g., ) employ coupling reactions (e.g., sulfonamide or amide bond formation) using catalysts like Ca(NTf₂)₂ or coupling agents like WSC·HCl . The target compound likely follows analogous synthetic strategies.
  • Thermal Stability : Melting points of analogs (e.g., 241–242°C for ’s benzoyl derivative) suggest that substituents significantly influence crystallinity and stability .

Physicochemical and ADME Considerations

  • The oxan-2-ylmethyl group may counterbalance this by introducing polar oxygen atoms .
  • Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) resist oxidative metabolism, prolonging half-life .

Biological Activity

1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in drug development targeting the central nervous system (CNS). The compound's structure, featuring both piperidine and piperazine rings, along with a trifluoromethyl group, suggests unique pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The chemical formula of this compound is C21H31F3N4OC_{21}H_{31}F_3N_4O, with a molecular weight of approximately 412.49 g/mol. Its IUPAC name is this compound. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which are critical for CNS-active drugs.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H31F3N4O
Molecular Weight412.49 g/mol
CAS Number2034479-16-6

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the CNS. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin pathways. The exact mechanism remains under investigation, but initial findings indicate that it may exhibit agonistic or antagonistic properties depending on the receptor subtype involved.

CNS Activity

Research indicates that compounds similar to this compound show promise in treating various neurological disorders. For example, a study on piperazine derivatives demonstrated their efficacy as anxiolytics and antidepressants by modulating serotonin receptor activity .

Pharmacological Studies

A recent pharmacological study evaluated the effects of this compound in animal models for anxiety and depression. The results showed significant reductions in anxiety-like behaviors, suggesting that this compound may possess anxiolytic properties. The study utilized behavioral assays such as the elevated plus maze and forced swim test to assess the efficacy .

Comparative Analysis with Similar Compounds

When comparing this compound with other piperidine and piperazine derivatives, it stands out due to its unique trifluoromethyl substitution, which enhances its pharmacokinetic profile.

Compound NameMechanism of ActionNotable Effects
Piperidine Derivative ASerotonin receptor agonistAntidepressant activity
Piperazine Derivative BDopamine receptor antagonistAntipsychotic effects
1-{1-[Oxan...} Modulator of neurotransmittersAnxiolytic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.